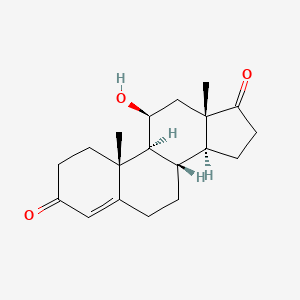
11β-羟基雄烯二酮
描述
11beta-hydroxyandrost-4-ene-3,17-dione is an 11beta-hydroxy steroid, a 3-oxo steroid, a 17-oxo steroid and an androstanoid. It has a role as a human metabolite and a mouse metabolite.
11beta-Hydroxyandrostenedione is a natural product found in Homo sapiens with data available.
科学研究应用
生物合成与代谢
11β-羟基雄烯二酮在肾上腺类固醇生成途径的雄激素臂中生物合成,随后在体外被类固醇生成酶代谢 . 它作为公认和新型雄激素类固醇的前体 . 11β-羟基雄烯二酮在LNCaP雄激素依赖性前列腺癌细胞中的代谢产生成雄激素类固醇代谢产物 .
在类固醇反应性组织中的作用
11β-羟基雄烯二酮可以在类固醇反应性外周组织中代谢,就像肾上腺来源的雄激素前体代谢产物一样 . 它可能代谢生成前列腺以及其他类固醇反应性组织中类固醇受体的配体 .
诊断和治疗控制中的潜在生物标志物
11β-羟基雄烯二酮正在被讨论作为诊断和治疗控制雄激素过多疾病(如先天性肾上腺增生症和多囊卵巢综合征)的潜在生物标志物 .
临床常规LC-MS/MS用于类固醇激素分析
一种建立的在线固相萃取-LC-MS/MS(在线-SPE-LC-MS/MS)方法用于七种血清类固醇的定量,在日常使用中得到扩展和验证,包括11β-羟基雄烯二酮 . 该方法已准备好调查11β-羟基雄烯二酮在前瞻性研究和临床应用中的诊断价值 .
在肾上腺类固醇生成途径中的作用
11β-羟基雄烯二酮在肾上腺类固醇生成途径的雄激素臂中生物合成 . 它主要在网状带由11β-羟化酶(CYP11B1)从雄烯二酮和睾酮合成,受促肾上腺皮质激素调节 .
在健康和疾病中的作用
未来对11β-羟基雄烯二酮的研究可能会将其表征为一种具有深远生理影响的重要类固醇 . 其在健康和疾病中的相关性,由最新研究强调,这些研究促进了我们对其生物学作用的理解 .
作用机制
Target of Action
11beta-Hydroxyandrostenedione (11β-OHA4), also known as 4-Androsten-11beta-ol-3,17-dione, is an endogenous, naturally occurring steroid and androgen prohormone . It is primarily produced in the adrenal glands . The primary targets of 11β-OHA4 are the steroidogenic enzymes, which are responsible for its biosynthesis and metabolism .
Mode of Action
11β-OHA4 is biosynthesized in the androgen arm of the adrenal steroidogenesis pathway and subsequently metabolized by steroidogenic enzymes in vitro . This metabolism extends beyond the adrenal, suggesting that 11β-OHA4 could be metabolized in steroid-responsive peripheral tissues .
Biochemical Pathways
11β-OHA4 serves as a precursor to recognized and novel androgenic steroids . The metabolism of 11β-OHA4 in LNCaP androgen-dependent prostate cancer cells yields androgenic steroid metabolites .
Pharmacokinetics
The pharmacokinetics of 11β-OHA4 are largely determined by its biosynthesis and metabolism. It is biosynthesized in the adrenal glands and can be metabolized in steroid-responsive peripheral tissues . .
Result of Action
The metabolism of 11β-OHA4 results in the production of androgenic steroid metabolites . These metabolites can act as ligands for steroid receptors in various tissues, potentially having far-reaching physiological consequences .
Action Environment
The action of 11β-OHA4 is influenced by the presence of steroidogenic enzymes, which are responsible for its biosynthesis and metabolism . These enzymes are present in the adrenal glands and potentially in other steroid-responsive tissues . Therefore, the tissue environment plays a crucial role in the action, efficacy, and stability of 11β-OHA4.
生化分析
Biochemical Properties
11beta-Hydroxyandrostenedione is involved in several biochemical reactions, primarily within the adrenal steroidogenesis pathway . It interacts with enzymes such as cytochrome P450 11beta-hydroxylase (CYP11B) and hydroxysteroid dehydrogenases (HSDs), which catalyze its conversion to other androgenic steroids . These interactions are crucial for the regulation of androgen levels in the body and have implications for conditions such as primary aldosteronism .
Cellular Effects
11beta-Hydroxyandrostenedione influences various cellular processes, particularly in steroid-responsive tissues . It affects cell signaling pathways by serving as a precursor to potent androgens that bind to androgen receptors, thereby modulating gene expression and cellular metabolism . In prostate cancer cells, for instance, 11beta-Hydroxyandrostenedione is metabolized to yield androgenic metabolites that can influence cell proliferation and survival .
Molecular Mechanism
At the molecular level, 11beta-Hydroxyandrostenedione exerts its effects through binding interactions with steroidogenic enzymes and androgen receptors . It serves as a substrate for CYP11B and HSDs, which convert it into active androgens that can bind to androgen receptors and modulate gene expression . This process involves enzyme inhibition or activation, leading to changes in the expression of genes involved in steroidogenesis and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 11beta-Hydroxyandrostenedione can vary over time due to its stability and degradation . Studies have shown that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can be influenced by factors such as enzyme activity and cellular context . In vitro and in vivo studies have demonstrated that prolonged exposure to 11beta-Hydroxyandrostenedione can lead to sustained changes in androgen levels and cellular responses .
Dosage Effects in Animal Models
The effects of 11beta-Hydroxyandrostenedione in animal models are dose-dependent . At low doses, it can enhance androgenic activity without causing significant adverse effects . At high doses, it may lead to toxic effects such as disrupted endocrine function and altered metabolic processes . These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic contexts .
Metabolic Pathways
11beta-Hydroxyandrostenedione is involved in several metabolic pathways, including the androgen biosynthesis pathway . It is metabolized by enzymes such as CYP11B and HSDs, which convert it into active androgens like 11-ketotestosterone and 11-ketodihydrotestosterone . These metabolic conversions are essential for maintaining androgen homeostasis and have implications for conditions such as adrenal hyperplasia and prostate cancer .
Transport and Distribution
Within cells and tissues, 11beta-Hydroxyandrostenedione is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to steroidogenic tissues, where it can be metabolized into active androgens . The distribution of 11beta-Hydroxyandrostenedione is crucial for its physiological functions and can influence its therapeutic potential .
Subcellular Localization
The subcellular localization of 11beta-Hydroxyandrostenedione is primarily within the mitochondria and endoplasmic reticulum of steroidogenic cells . This localization is directed by targeting signals and post-translational modifications that ensure its proper compartmentalization . The activity and function of 11beta-Hydroxyandrostenedione are closely linked to its subcellular localization, which influences its interactions with steroidogenic enzymes and receptors .
属性
IUPAC Name |
(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-15,17,21H,3-8,10H2,1-2H3/t13-,14-,15-,17+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCUHXPGYUMQEX-KCZNZURUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040931 | |
| Record name | 11beta-Hydroxyandrostenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 11b-Hydroxyandrost-4-ene-3,17-dione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006773 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
382-44-5 | |
| Record name | 11β-Hydroxyandrost-4-ene-3,17-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=382-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11beta-Hydroxyandrostenedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 382-44-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 382-44-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12167 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 11beta-Hydroxyandrostenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11.BETA.-HYDROXYANDROSTENEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41G81C896T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 11b-Hydroxyandrost-4-ene-3,17-dione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006773 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


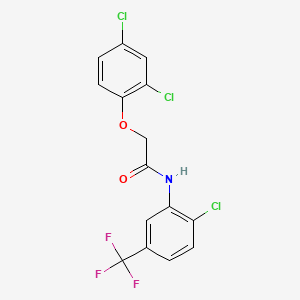
![5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1680113.png)
![1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid](/img/structure/B1680116.png)
![10,13-dimethyl-17-[2-(6-sulfanylidene-3H-purin-9-yl)acetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680117.png)
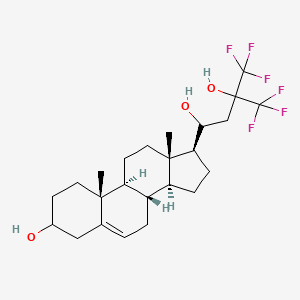
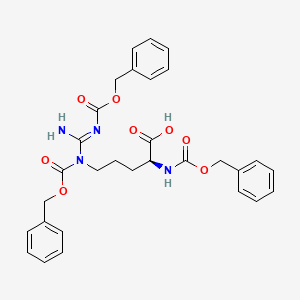

![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-3-(trifluoromethyl)benzoyl]amino]pentanedioic acid](/img/structure/B1680125.png)
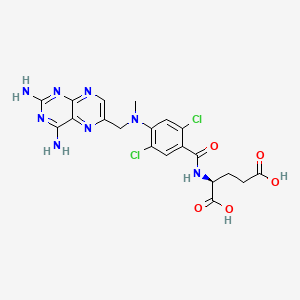

![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]-3-methoxybenzoyl]amino]pentanedioic acid](/img/structure/B1680128.png)
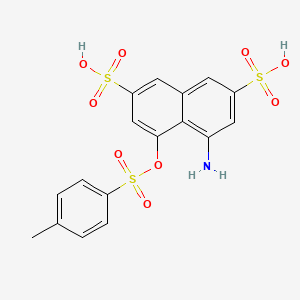
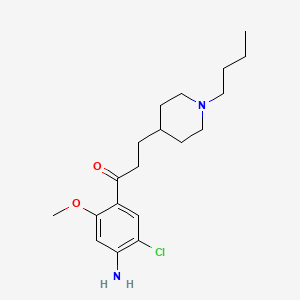
![1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-butyl-4-piperidinyl]-1-propanone hydrochloride](/img/structure/B1680134.png)
